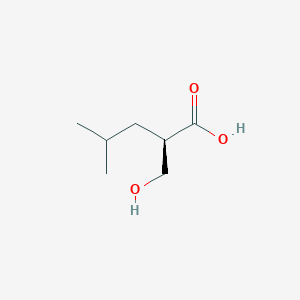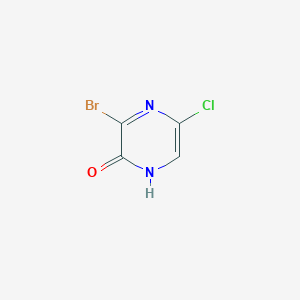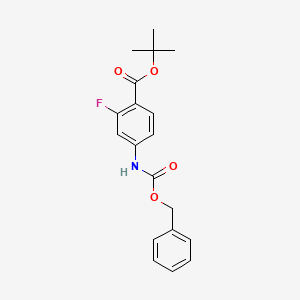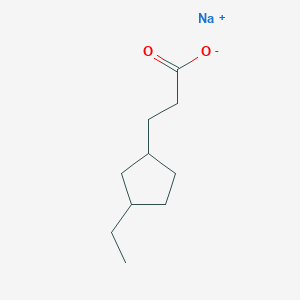
Difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound consists of a difluoro-(3-fluorophenyl)borane moiety paired with a tetrabutylazanium cation and a fluoride anion. The presence of fluorine atoms in the structure imparts significant reactivity and stability, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride typically involves the reaction of 3-fluorophenylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borane compound. The resulting difluoro-(3-fluorophenyl)borane is then combined with tetrabutylammonium fluoride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with minimal impurities. Additionally, advanced purification techniques such as recrystallization or chromatography are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a leaving group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The borane moiety can undergo oxidation to form boronic acids or reduction to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as alkoxides or amines under mild conditions.
Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or THF.
Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted phenylboranes.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction: Result in boronic acids or borohydrides, respectively.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride is extensively used as a reagent in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it invaluable for constructing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to synthesize fluorinated analogs of biologically active molecules. These analogs are crucial for studying enzyme mechanisms and drug interactions, as the presence of fluorine can significantly alter the biological activity of a molecule.
Medicine
In medicine, this compound is employed in the development of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, leading to more effective treatments.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the durability and performance of these materials.
Mecanismo De Acción
The mechanism by which difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride exerts its effects involves the interaction of the borane moiety with various molecular targets. In Suzuki-Miyaura coupling reactions, the borane undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl halide to form the desired biaryl product. The presence of fluorine atoms enhances the reactivity and stability of the borane, facilitating efficient coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks fluorine atoms, resulting in different reactivity and stability.
Trifluorophenylboronic Acid: Contains three fluorine atoms, offering different electronic properties.
Difluorophenylboronic Acid: Similar structure but without the tetrabutylazanium cation.
Uniqueness
Difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride is unique due to the combination of its difluoro-(3-fluorophenyl)borane moiety and the tetrabutylazanium cation. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical reactions. The presence of fluorine atoms enhances its utility in synthesizing fluorinated compounds, which are valuable in multiple research and industrial applications.
Propiedades
IUPAC Name |
difluoro-(3-fluorophenyl)borane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF3.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLZOMIXHYNEKF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzoic acid](/img/structure/B8256006.png)
![3-[(E)-2-phenylethenyl]-1-(2-trimethylsilylethoxymethyl)indazol-6-amine](/img/structure/B8256009.png)





![(R)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride](/img/structure/B8256051.png)

![(3aS,7aR)-4,5,5,6-tetramethyl-2-(2-methylpropyl)-4,6,7,7a-tetrahydro-3aH-benzo[d][1,3,2]dioxaborole](/img/structure/B8256082.png)


